

initial discovery and historical context of N-Ethylhexylamine

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Compound of Interest		
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N-Ethylhexylamine: A Historical and Synthetic Overview

An In-depth Technical Guide

Introduction

N-Ethylhexylamine (IUPAC name: N-ethylhexan-1-amine) is a secondary aliphatic amine that, while not the subject of a singular landmark discovery, represents a class of compounds fundamental to the evolution of organic chemistry. Its history is interwoven with the development of foundational synthetic methodologies for aliphatic amines that emerged in the mid-to-late 19th century. This guide provides a historical context for the synthesis of **N-Ethylhexylamine**, details plausible early experimental protocols for its preparation, and presents its key physical and chemical properties. The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context: The Dawn of Amine Synthesis

The systematic study of amines began in the mid-19th century, with the groundbreaking work of August Wilhelm von Hofmann establishing the structural classification of primary, secondary, and tertiary amines. This era saw the development of several key reactions that made the synthesis of aliphatic amines possible, and it is through these methods that **N-Ethylhexylamine** would have first been prepared.



Key historical milestones relevant to the synthesis of **N-Ethylhexylamine** include:

- Direct Alkylation of Amines: One of the most straightforward conceptual approaches, the
 reaction of a primary amine with an alkyl halide, was explored early on. However, this
 method is often hampered by a lack of selectivity, as the secondary amine product is often
 more nucleophilic than the starting primary amine, leading to overalkylation and the
 formation of tertiary amines and quaternary ammonium salts.[1][2]
- The Leuckart-Wallach Reaction (1885): Discovered by Rudolf Leuckart and later expanded upon by Otto Wallach, this reaction provides a method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[3][4] This reaction became a valuable tool for synthesizing primary, secondary, and tertiary amines.[4]
- The Gabriel Synthesis (1887): Developed by Siegmund Gabriel, this method allows for the synthesis of primary amines from alkyl halides using potassium phthalimide.[5][6] While primarily a method for primary amines, its development was crucial in overcoming the overalkylation problems of direct amination and highlights the synthetic challenges of the time.[6][7]

Given the timeline of these discoveries, it is highly probable that **N-Ethylhexylamine** was first synthesized in a laboratory setting in the late 19th or early 20th century as an exemplar of one of these newly developed synthetic methods.

Physicochemical Properties

A summary of the key physical and chemical properties of **N-Ethylhexylamine** is provided below.



Property	Value	
CAS Number	20352-67-4	
Molecular Formula	C8H19N	
Molecular Weight	129.247 g/mol	
Boiling Point	163.0 ± 8.0 °C at 760 mmHg	
Melting Point	-66 °C (estimate)	
Flash Point	39.7 ± 10.2 °C	
Density	0.8 ± 0.1 g/cm ³	
Refractive Index	1.418	
Solubility	Soluble in water, alcohols, and ether solvents.[8]	
Appearance	Colorless liquid with an ammonia-like odor.[8]	

(Data sourced from Echemi[9] and ChemBK[8])

Plausible Early Experimental Protocols

While the original publication detailing the first synthesis of **N-Ethylhexylamine** is not readily identifiable, it is possible to reconstruct the likely experimental procedures based on the established methodologies of the late 19th and early 20th centuries. Two of the most probable routes are the Leuckart-Wallach reaction and the direct alkylation of a primary amine.

Synthesis via the Leuckart-Wallach Reaction

This method would involve the reductive amination of either hexanal with ethylamine or heptanal with methylamine, using formic acid or formamide as the reducing agent. The synthesis of **N-Ethylhexylamine** from hexanal and ethylamine is outlined below.

Reaction: The reaction proceeds in two conceptual steps: the formation of an intermediate imine followed by its reduction.

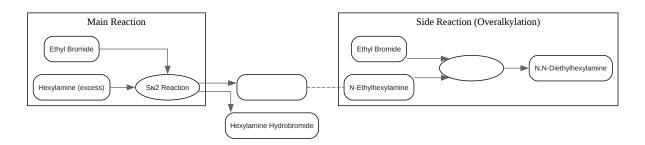
Experimental Protocol:



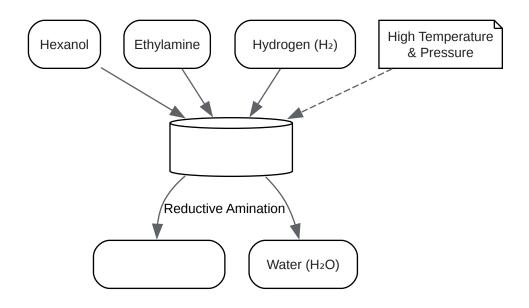
- Imine Formation: In a reaction vessel equipped for heating, hexanal (1.0 equivalent) is mixed with an excess of N-ethylformamide (at least 2.0 equivalents).
- Heating: The mixture is heated to a temperature of 160-180 °C for several hours. During this
 time, the N-formyl derivative of N-Ethylhexylamine is formed, with the release of carbon
 dioxide and water.
- Hydrolysis: After cooling, the reaction mixture containing the N-formyl derivative is treated with a strong acid, such as hydrochloric acid, and heated under reflux for several hours to hydrolyze the amide.
- Work-up and Isolation: The reaction mixture is cooled and made alkaline with a base (e.g., sodium hydroxide) to liberate the free amine. The **N-Ethylhexylamine** is then extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., sodium sulfate), and purified by fractional distillation.

Expected Yield: Based on historical accounts of similar reactions, yields for the Leuckart-Wallach synthesis of secondary amines typically range from 50-80%.[10]









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